7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, also known as 1,3,4,6,7,8-Hexahydro-1-methyl-2H-pyrimido[1,2-a]pyrimidine (HMP) or more commonly MTBD, is a bicyclic guanidine base valued in scientific research for its strong basic properties. Its pKa, a measure of acidity, is exceptionally high (25.43 in acetonitrile and 17.9 in THF) []. This translates to its ability to effectively deprotonate a wide range of acidic molecules, making it a valuable tool for organic synthesis []. MTBD's steric hindrance, caused by the methyl group next to the nitrogen atom, allows it to participate in reactions without unwanted side reactions []. Research has explored its application in various organic reactions, including aldol condensations, Michael additions, and epoxide ring-opening reactions [].
Another promising area of research for MTBD is its potential role in carbon capture and storage (CCS). MTBD reacts with carbon dioxide (CO2) to form a stable carbamate complex []. This property suggests its possible use in capturing CO2 emissions from industrial processes. The captured CO2 could then be stored underground or utilized for other purposes []. Further research is needed to determine the efficiency and practicality of MTBD-based CCS technology.
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, commonly referred to as mTBD, is a bicyclic compound characterized by its strong guanidine base properties. It has a molecular formula of C₈H₁₅N₃ and a notable pKa value of approximately 25.43 in acetonitrile and 17.9 in tetrahydrofuran, indicating its high basicity compared to many other organic compounds . The compound's structure features a triazabicyclic framework that contributes to its unique chemical behavior and reactivity.
The mechanism of action of mTBD primarily lies in its strong basicity. As a Brønsted-Lowry base, it can abstract protons from various substrates, influencing reaction rates and product formation in various catalytic processes []. For CO2 capture, mTBD likely reacts with CO2 through a nucleophilic addition reaction, forming a stable carbamate complex [].
mTBD is classified as a hazardous material. Here are some key safety points:
Uniqueness of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene:
The unique bicyclic structure of mTBD allows it to exhibit exceptional basicity and catalytic properties compared to linear guanidine derivatives. Its ability to form ionic liquids further distinguishes it from similar compounds, presenting unique opportunities in catalysis and environmental applications .
Several synthesis methods exist for 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene:
The applications of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene are diverse:
Interaction studies involving 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene focus primarily on its behavior in catalytic processes and its interactions with acids to form ionic liquids. These studies highlight the compound's ability to facilitate various chemical transformations and its potential role in sustainable chemistry practices .
mTBD emerged from efforts to develop non-ionic superbases for organic synthesis. Early guanidine derivatives, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), were synthesized in the 1970s as alternatives to metal-based catalysts. The methyl derivative mTBD was first reported in the 1980s through the alkylation of TBD, with initial studies highlighting its enhanced basicity and stability compared to parent compounds. A 2019 study provided the first comprehensive dataset on mTBD's physical properties, including vapor pressure (11.1–10,000 Pa across 318–451 K) and liquid viscosity (290–363 K), enabling precise industrial applications.
Key milestones include:
mTBD belongs to the bicyclic guanidine family, characterized by a fused 6-5 ring system with three nitrogen atoms (Figure 1). The methyl group at N7 enhances steric protection of the imine nitrogen, increasing basicity by destabilizing the protonated form.
Molecular Features:
The structure enables:
Compound | pK~a~ (CH~3~CN) | Structure Type |
---|---|---|
mTBD | 25.43 | Bicyclic guanidine |
TBD | 26.00 | Bicyclic guanidine |
DBU | 24.30 | Amidine |
TMG | 23.40 | Monocyclic guanidine |
mTBD bridges academic research and industrial innovation:
Corrosive